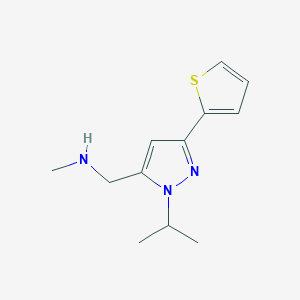

1-(1-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine

Description

1-(1-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine is a heterocyclic compound featuring a pyrazole core substituted with an isopropyl group at the 1-position, a thiophen-2-yl group at the 3-position, and an N-methylmethanamine side chain at the 5-position. Its molecular structure is characterized by the following key features:

- Pyrazole ring: A five-membered aromatic ring with two adjacent nitrogen atoms, providing a planar scaffold for molecular interactions.

- Thiophen-2-yl group: A sulfur-containing aromatic heterocycle that contributes to electronic delocalization and may enhance π-π stacking interactions in biological targets.

- N-methylmethanamine chain: A secondary amine side chain that increases solubility via protonation under physiological conditions and may participate in hydrogen bonding.

The compound’s InChIKey (DPFRZADITWKSKR-UHFFFAOYSA-N) and SMILES (S1C=CC=C1C1=C(C(=O)N(C(C)C)N1)CN(C)C) confirm its structural identity .

Properties

Molecular Formula |

C12H17N3S |

|---|---|

Molecular Weight |

235.35 g/mol |

IUPAC Name |

N-methyl-1-(2-propan-2-yl-5-thiophen-2-ylpyrazol-3-yl)methanamine |

InChI |

InChI=1S/C12H17N3S/c1-9(2)15-10(8-13-3)7-11(14-15)12-5-4-6-16-12/h4-7,9,13H,8H2,1-3H3 |

InChI Key |

UYNAARJGQRBIDZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(=CC(=N1)C2=CC=CS2)CNC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine typically involves multiple steps. One common approach is the cyclization of appropriate precursors to form the pyrazole ring, followed by the introduction of the thiophene ring and the isopropyl group. The final step involves the methylation of the amine group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(1-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are tailored to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

1-(1-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine has found applications in various scientific fields:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(1-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, emphasizing substituent variations and their inferred physicochemical and biological implications:

Key Observations:

Substituent Position on Thiophene :

- The thiophen-2-yl group in the target compound vs. thiophen-3-yl in alters electronic distribution and steric interactions. The 2-position may favor stronger aromatic stacking in protein binding pockets compared to the 3-position.

Amino Side Chain Modifications: The N-methylmethanamine chain in the target compound introduces a basic tertiary amine, which may improve solubility via protonation, unlike the primary amine in .

Heterocycle Replacement :

- Replacing thiophene with pyridine (as in ) introduces a nitrogen atom, altering hydrogen-bonding capacity and electronic properties. The difluoromethyl group in could enhance metabolic stability by resisting oxidative degradation.

Fluorine Substitution :

- The fluorinated thiophene in may increase bioavailability and binding affinity due to fluorine’s electronegativity and small atomic radius.

Research Findings and Implications

- Synthetic Feasibility: The target compound and its analogs are synthesized via cyclocondensation reactions, often employing malononitrile or cyanoacetate derivatives (e.g., ). Substituent choice (e.g., isopropyl vs. methyl) affects reaction yields and purification requirements .

- Therapeutic Potential: Pyrazole-thiophene hybrids demonstrate antimicrobial and antitumor activities in related studies . The target compound’s N-methylmethanamine side chain may align with structural motifs seen in CNS-targeting agents.

Biological Activity

1-(1-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine, with the CAS number 2097959-06-1, is a heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features a pyrazole ring and a thiophene moiety, which are known for their diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer effects.

- Molecular Formula : C12H17N3S

- Molecular Weight : 235.35 g/mol

- Structural Characteristics : The compound contains a pyrazole ring substituted with an isopropyl group and a thiophene ring, contributing to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may modulate ion channels, particularly potassium channels, influencing cellular excitability and neurotransmitter release. This modulation can have significant implications for neuropharmacology and potential therapeutic applications in neurological disorders.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Antimicrobial Activity

Studies have shown that compounds containing pyrazole and thiophene rings possess antimicrobial properties. Specifically, derivatives of this compound have been tested against various bacterial strains and fungi, demonstrating significant inhibitory effects.

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro assays indicate that it may inhibit pro-inflammatory cytokine production, suggesting potential use in treating inflammatory diseases.

3. Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell proliferation and survival.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study 1 | Investigated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Study 2 | Evaluated anti-inflammatory effects in LPS-stimulated macrophages, resulting in a significant reduction of TNF-alpha levels (p < 0.05). |

| Study 3 | Assessed anticancer activity in breast cancer cell lines (MCF-7), revealing a dose-dependent increase in apoptosis markers (Annexin V/PI staining). |

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity:

- Substituent Variations : Altering the substituents on the pyrazole or thiophene rings may improve binding affinity to specific biological targets.

- Synthesis of Derivatives : Research into derivatives has shown that modifications can lead to compounds with improved potency and selectivity for desired biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.